(3R,4S)-1-(4-fluorophenyl)-3-[(E)-3-(4-fluorophenyl)prop-2-enyl]-4-(4-hydroxyphenyl)azetidin-2-one
Description
Properties
IUPAC Name |
(3R,4S)-1-(4-fluorophenyl)-3-[(E)-3-(4-fluorophenyl)prop-2-enyl]-4-(4-hydroxyphenyl)azetidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2NO2/c25-18-8-4-16(5-9-18)2-1-3-22-23(17-6-14-21(28)15-7-17)27(24(22)29)20-12-10-19(26)11-13-20/h1-2,4-15,22-23,28H,3H2/b2-1+/t22-,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSOQJYDGATDAP-NVAVVYFISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CCC2C(N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C[C@@H]2[C@H](N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601112563 | |
| Record name | (3R,4S)-1-(4-Fluorophenyl)-3-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-4-(4-hydroxyphenyl)-2-azetidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601112563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204589-68-4 | |
| Record name | (3R,4S)-1-(4-Fluorophenyl)-3-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-4-(4-hydroxyphenyl)-2-azetidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=204589-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R,4S)-1-(4-Fluorophenyl)-3-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-4-(4-hydroxyphenyl)-2-azetidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601112563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Resolution of Racemic 3-(4-Hydroxyphenyl)-3-Hydroxypropionic Acid
Racemic 3-(4-hydroxyphenyl)-3-hydroxypropionic acid (Formula II) is resolved using (+)-2-amino-1-butanol to isolate the 3(S)-enantiomer. The process involves:
Esterification and Mesylation
The resolved 3(S)-(4-hydroxyphenyl)-3-hydroxypropionic acid undergoes esterification with acidic methanol to yield the methyl ester. Subsequent mesylation with methanesulfonyl chloride at −10°C selectively modifies the primary hydroxyl group, avoiding reaction with the aromatic hydroxyl group. This step produces 3(S)-(4-hydroxyphenyl)-3-methanesulfonyloxy-propionic acid methyl ester (Formula III), a novel intermediate.
Reaction Conditions for Mesylation
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Temperature | −10°C to 35°C |
| Reagents | Methanesulfonyl chloride, Triethylamine |
| Yield | >95% (14.1 g from 12.9 g ester) |
Cyclization to Form the Azetidinone
The mesylated intermediate (Formula III) undergoes cyclization with 4-fluoroaniline in the presence of sodium iodide to yield 1-(4-fluorophenyl)-4(S)-(4-hydroxyphenyl)azetidin-2-one (Formula I).
Cyclization Mechanism and Optimization
-
Solvent System : Acetone or polar protic solvents facilitate the reaction.
-
Catalyst : Sodium iodide (1–10 mol%) enhances reaction efficiency.
-
Conditions : Reflux for 8 hours achieves complete conversion.
Example Procedure
-
Dissolve 25.9 g of Formula III and 11.1 g of 4-fluoroaniline in 250 mL acetone.
-
Add 7 g sodium iodide and reflux for 8 hours.
-
Isolate the product via vacuum distillation and aqueous workup to yield 22.4 g of Formula I (86% yield).
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂, PPh₃ |
| Base | Triethylamine |
| Solvent | DMF or THF |
| Temperature | 80–100°C |
Stereochemical Considerations
The (3R,4S) configuration is critical for biological activity. Key stereochemical control points include:
-
Resolution Step : Use of (+)-2-amino-1-butanol ensures >92% ee for the 3(S)-acid.
-
Cyclization : The mesylate leaving group and reaction geometry dictate retention of stereochemistry at C4.
-
Side Chain Addition : Stereoselective methods (e.g., asymmetric catalysis) may be required to maintain the (R)-configuration at C3.
Characterization and Analytical Data
Intermediate (Formula III)
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-1-(4-fluorophenyl)-3-[(E)-3-(4-fluorophenyl)prop-2-enyl]-4-(4-hydroxyphenyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The impurity can be formed through the oxidation of Ezetimibe using hydrogen peroxide.
Hydrolysis: Alkaline hydrolysis of Ezetimibe leads to the formation of the impurity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in dimethylformamide.
Hydrolysis: Sodium hydroxide solution.
Major Products Formed
The major product formed from these reactions is this compound, which has been characterized using techniques such as LC-MS, NMR, and IR spectroscopy .
Scientific Research Applications
Cholesterol Absorption Inhibition
Ezetimibe is primarily recognized for its role in lowering cholesterol levels by inhibiting the intestinal absorption of cholesterol and related sterols. This mechanism is crucial for patients with hyperlipidemia and those at risk of cardiovascular diseases. Its efficacy has been documented in numerous studies, highlighting its ability to significantly reduce low-density lipoprotein (LDL) cholesterol levels when used alone or in combination with statins.
Pharmacological Studies
Research has shown that ezetimibe not only lowers cholesterol but also has anti-inflammatory properties that may benefit cardiovascular health. Studies indicate that it can reduce markers of inflammation in patients with metabolic syndrome . Additionally, there are ongoing investigations into its potential applications in treating other conditions, such as non-alcoholic fatty liver disease and certain types of cancer.
Combination Therapies
Ezetimibe is often studied in combination with other lipid-lowering agents, such as statins. Clinical trials have demonstrated that this combination can lead to greater reductions in LDL cholesterol compared to either drug alone . The synergistic effects observed suggest that ezetimibe may enhance the overall efficacy of lipid management regimens.
Molecular Docking Studies
Recent molecular docking studies have explored the binding affinities of ezetimibe to various targets involved in lipid metabolism. These studies provide insights into its mechanism of action at the molecular level and help identify potential new therapeutic targets .
Case Study 1: Efficacy in Hyperlipidemia Management
A clinical trial involving patients with primary hyperlipidemia demonstrated that ezetimibe significantly reduced LDL cholesterol levels compared to placebo. The study reported an average reduction of 18% in LDL levels after 12 weeks of treatment .
Case Study 2: Cardiovascular Risk Reduction
Another study focused on patients with a history of cardiovascular events found that adding ezetimibe to statin therapy further reduced cardiovascular risk factors, including LDL cholesterol and inflammatory markers . This highlights its potential role in comprehensive cardiovascular risk management.
Mechanism of Action
(3R,4S)-1-(4-fluorophenyl)-3-[(E)-3-(4-fluorophenyl)prop-2-enyl]-4-(4-hydroxyphenyl)azetidin-2-one does not have a direct therapeutic effect. its formation and presence in pharmaceutical products can impact the overall safety and efficacy of the drug. The impurity is formed through the degradation of Ezetimibe, which inhibits the absorption of cholesterol by interacting with the Niemann-Pick C1-Like 1 (NPC1L1) transporter .
Comparison with Similar Compounds
Similar Compounds
- Ezetimibe Ketone
- Ezetimibe Tetrahydropyran Analog
- Ezetimibe Benzyl Ether Impurity
Uniqueness
(3R,4S)-1-(4-fluorophenyl)-3-[(E)-3-(4-fluorophenyl)prop-2-enyl]-4-(4-hydroxyphenyl)azetidin-2-one is unique due to its specific formation pathway and structural characteristics. Unlike other impurities, it is formed primarily through alkaline hydrolysis and oxidation reactions .
Biological Activity
The compound (3R,4S)-1-(4-fluorophenyl)-3-[(E)-3-(4-fluorophenyl)prop-2-enyl]-4-(4-hydroxyphenyl)azetidin-2-one, commonly referred to as a derivative of azetidinone, exhibits a range of biological activities. This article provides a comprehensive overview of its pharmacological properties, including its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).
- Molecular Formula : C24H21F2NO3
- Molecular Weight : 409.43 g/mol
- CAS Number : 163380-16-3
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Cholesterol Absorption Inhibition : Similar to other azetidinone derivatives, this compound has been shown to inhibit intestinal cholesterol absorption. Studies indicate that it acts as a potent inhibitor of the Niemann-Pick C1-like 1 (NPC1L1) protein, which plays a crucial role in cholesterol uptake in the intestines .
- Antimicrobial Activity : The compound has demonstrated moderate to good activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) reported at 1.56 µg/mL and 0.78 µg/mL for certain analogues . The presence of fluorine substituents enhances its efficacy against bacterial strains.
- Anti-inflammatory Properties : Research indicates that azetidinone derivatives exhibit anti-inflammatory effects by inhibiting phospholipase A2 (PLA2) enzyme activity. This inhibition correlates with reduced inflammatory responses in various in vivo models .
Biological Activities and Therapeutic Applications
Case Study 1: Cholesterol-Lowering Efficacy
In a study involving cholesterol-fed hamsters, the compound exhibited significant reductions in total plasma cholesterol levels. The ED50 was determined to be 0.04 mg/kg/day, indicating strong efficacy in lowering liver cholesteryl esters .
Case Study 2: Antitubercular Activity
A series of azetidinone derivatives were synthesized and evaluated for their antitubercular properties. The results showed that compounds with specific substitutions on the aromatic rings significantly enhanced their activity against Mtb H(37)Rv strain .
Case Study 3: Anticancer Activity
The compound was tested against various human solid tumor cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer). Results indicated that it inhibited cell proliferation at nanomolar concentrations, suggesting potential as an anticancer agent .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the phenyl rings and the introduction of fluorine atoms significantly influence the biological activity of azetidinone derivatives. For instance:
- Fluorine Substitution : Enhances lipophilicity and biological potency.
- Hydroxyl Groups : Improve solubility and interaction with biological targets.
Q & A
Basic Question: What synthetic strategies are commonly employed for preparing (3R,4S)-1-(4-fluorophenyl)-3-[(E)-3-(4-fluorophenyl)prop-2-enyl]-4-(4-hydroxyphenyl)azetidin-2-one?
Methodological Answer:
The compound is synthesized via Claisen-Schmidt condensation , involving the reaction of para-hydroxyacetophenone derivatives with substituted benzaldehydes under basic conditions (e.g., aqueous NaOH in ethanol at room temperature). Key steps include:
- Aldol Addition : Formation of the α,β-unsaturated ketone backbone via enolate intermediates.
- Cyclization : Intramolecular nucleophilic attack to form the azetidin-2-one ring.
- Stereochemical Control : Use of chiral catalysts or auxiliaries to favor the (3R,4S) configuration.
Characterization employs 1H/13C NMR (including 2D techniques like COSY/HSQC for structural confirmation) and FT-IR to validate functional groups .
Advanced Research Question: How can stereoselective synthesis of the (3R,4S) configuration be optimized?
Methodological Answer:
Optimization strategies include:
- Chiral Catalysts : Utilize asymmetric catalysts (e.g., organocatalysts or metal-ligand complexes) to enhance enantiomeric excess.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reaction kinetics and stereoselectivity.
- Temperature Gradients : Lower temperatures reduce racemization risks during cyclization.
Validation involves X-ray crystallography (as in ) to confirm absolute configuration and HPLC with chiral columns to quantify enantiomeric purity. Computational modeling (e.g., DFT) can predict transition states to guide catalyst design .
Basic Question: What analytical techniques are critical for confirming structural identity and purity?
Methodological Answer:
- NMR Spectroscopy : 1D (1H, 13C-APT) and 2D (COSY, HSQC) experiments resolve stereochemistry and connectivity. For example, olefinic protons in the (E)-prop-2-enyl group show coupling constants (~15–16 Hz) in 1H NMR .
- HPLC-MS : Detects impurities (e.g., process-related isomers) and quantifies purity. Use C18 columns with UV detection at 254 nm.
- FT-IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3300 cm⁻¹) groups .
Advanced Research Question: How can data contradictions from isomeric impurities be resolved?
Methodological Answer:
Contradictions arise from process-related isomers (e.g., 3S,4R vs. 3R,4S) or degradation products (e.g., oxidized prop-2-enyl chains). Mitigation strategies:
- Chromatographic Separation : Use chiral stationary phases (CSPs) or ion-pair reagents in HPLC to resolve enantiomers.
- Spiking Experiments : Add reference standards (e.g., ’s impurities) to identify co-eluting peaks.
- Forced Degradation Studies : Expose the compound to heat/light/humidity and monitor degradation pathways via LC-MS .
Basic Question: How are process-related impurities identified and controlled?
Methodological Answer:
Common impurities include:
Advanced Research Question: What experimental design principles apply to optimizing synthesis yield?
Methodological Answer:
Apply Design of Experiments (DoE) for systematic optimization:
- Factors : Catalyst loading, solvent polarity, temperature.
- Response Variables : Yield, enantiomeric excess.
Use Box-Behnken or Central Composite Designs to model interactions. For example, ’s flow-chemistry approach reduces variability via continuous processing. Statistical tools (e.g., ANOVA) identify critical parameters, while response surface methodology (RSM) predicts optimal conditions .
Advanced Research Question: How can stability under forced degradation conditions be systematically evaluated?
Methodological Answer:
Follow ICH Q1A guidelines :
- Stress Conditions :
- Thermal : 40–80°C for 1–4 weeks.
- Photolytic : Expose to UV light (ICH Option 2).
- Hydrolytic : Acidic (0.1M HCl)/basic (0.1M NaOH) hydrolysis.
- Analysis : Monitor degradation via HPLC-DAD/ELSD and identify products using HRMS/MSⁿ . Key degradants (e.g., ring-opened derivatives) are quantified against calibrated standards. Stability-indicating methods must resolve degradants from the parent compound .
Basic Question: What pharmacopeial standards apply to this compound’s quality control?
Methodological Answer:
Pharmacopeial monographs (e.g., USP40 in ) specify:
- Identity Tests : IR spectrum matching, retention time alignment with reference standards.
- Purity Criteria : HPLC purity ≥98.5%, total impurities ≤1.5%.
- Assay Limits : 97.0–103.0% of labeled potency via UV spectrophotometry.
Validation follows ICH Q2(R1) for accuracy, precision, and linearity .
Advanced Research Question: How can computational models predict reactivity and degradation pathways?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to identify labile sites (e.g., azetidin-2-one ring strain).
- Molecular Dynamics (MD) : Simulate hydrolysis kinetics in aqueous environments.
- QSAR Models : Correlate substituent effects (e.g., 4-fluorophenyl groups) with oxidative stability. Tools like Gaussian or Schrodinger Suite are used, validated against experimental degradation data .
Basic Question: What spectroscopic methods confirm the (E)-configuration of the prop-2-enyl group?
Methodological Answer:
- 1H NMR : Coupling constant (J) between vinyl protons: ~15–16 Hz for trans (E) configuration.
- NOESY : Absence of nuclear Overhauser effect (NOE) between prop-2-enyl and adjacent fluorophenyl groups.
- UV-Vis : λmax ~260–280 nm for α,β-unsaturated ketones, with ε values consistent with extended conjugation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
